molecular formula C13H9IO B1349951 2-Iodobenzophenone CAS No. 25187-00-2

2-Iodobenzophenone

Cat. No.: B1349951
CAS No.: 25187-00-2
M. Wt: 308.11 g/mol
InChI Key: MEIFVWINIHKENC-UHFFFAOYSA-N
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Description

2-Iodobenzophenone is an aromatic organic compound with the molecular formula C₁₃H₉IO. It is characterized by the presence of an iodine atom attached to the benzene ring of benzophenone. This compound is widely used in scientific research due to its unique properties and reactivity .

Scientific Research Applications

2-Iodobenzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in cross-coupling reactions.

    Biology: The compound is utilized in the study of biological pathways and as a labeling agent in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and diagnostic agents.

    Industry: this compound is employed in the production of specialty chemicals and materials

Safety and Hazards

2-Iodobenzophenone is classified as an irritant . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

Future Directions

While specific future directions for 2-Iodobenzophenone are not mentioned in the search results, it’s worth noting that iodobenzophenones, in general, have potential for further exploration in the field of organic synthesis. Their unique reactivity makes them valuable tools for the development of new synthetic methodologies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodobenzophenone can be synthesized through various methods. One common approach involves the iodination of benzophenone using iodine and an oxidizing agent such as nitric acid. Another method includes the use of N-iodosuccinimide (NIS) in the presence of a Lewis acid like silver triflimide .

Industrial Production Methods: In industrial settings, the production of this compound often involves the Friedel-Crafts acylation of iodobenzene with benzoyl chloride in the presence of a catalyst such as aluminum chloride. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Iodobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-iodobenzophenone involves its ability to undergo electrophilic aromatic substitution reactions. The iodine atom in the compound acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications, where the compound serves as a versatile intermediate .

Comparison with Similar Compounds

    2-Bromobenzophenone: Similar in structure but contains a bromine atom instead of iodine.

    2-Chlorobenzophenone: Contains a chlorine atom instead of iodine.

    2-Fluorobenzophenone: Contains a fluorine atom instead of iodine.

Uniqueness: 2-Iodobenzophenone is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The larger atomic size and higher polarizability of iodine make this compound more reactive in certain substitution and cross-coupling reactions .

Properties

IUPAC Name

(2-iodophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIFVWINIHKENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374758
Record name 2-Iodobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25187-00-2
Record name 2-Iodobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 2-iodobenzophenone be used to synthesize other valuable compounds?

A1: Yes, this compound is a useful precursor in organic synthesis. For example, it can be transformed into substituted fluoren-9-ones via a palladium-catalyzed cyclization reaction. [] This reaction can be accelerated significantly using microwave irradiation, leading to higher yields in shorter reaction times. []

Q2: Does the presence of the iodine atom in this compound impact its photochemical properties compared to benzophenone?

A2: Yes, the presence of the iodine atom can significantly alter the triplet excited state of the molecule. While benzophenone typically exhibits a (n,π) triplet excited state, calculations suggest that this compound forms an intramolecular triplet exciplex with (σ,π*) character. [, ] This exciplex arises from the interaction between the iodine lone pairs and the oxygen lone pairs in the excited state. [, ]

Q3: What is unique about the (σ,π) triplet excited state predicted for this compound?

A3: Unlike typical (n,π) states, the (σ) exciplex in this compound is predicted to have significant spin density localized on the iodine atom. [, ] This unusual electronic distribution could lead to distinct reactivity compared to benzophenone or other ketones with traditional (n,π) triplet states.

Q4: Is the formation of the (σ,π) triplet exciplex limited to this compound?

A4: Research suggests that this phenomenon is not limited to this compound. Theoretical calculations predict that similar intramolecular triplet exciplexes should form in other ketones possessing halogen or nucleophilic substituents capable of interacting with the carbonyl group, provided a suitable ring size (at least five-membered) can be achieved. [, ]

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